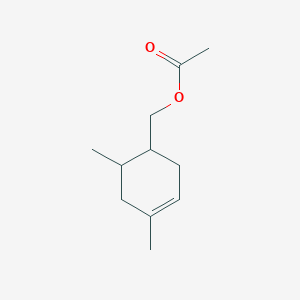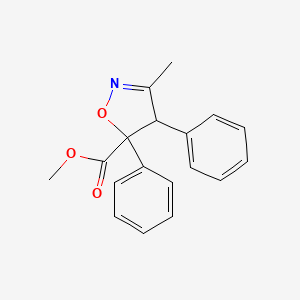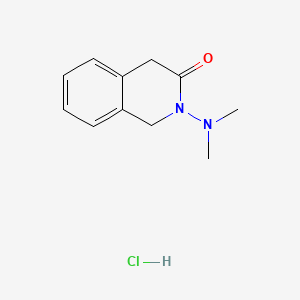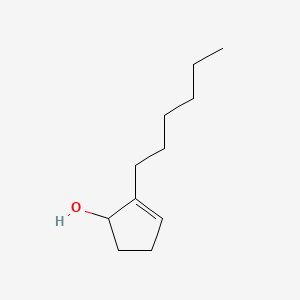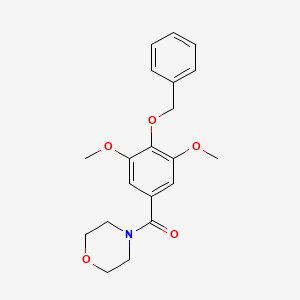
Morpholine, N-(4-benzyloxy-3,5-dimethoxybenzoyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, N-(4-benzyloxy-3,5-dimethoxybenzoyl)- is a chemical compound with the molecular formula C20H23NO5. It is a derivative of morpholine, a heterocyclic amine that is widely used in various chemical and industrial applications. The compound features a benzoyl group substituted with benzyloxy and dimethoxy groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, N-(4-benzyloxy-3,5-dimethoxybenzoyl)- typically involves the reaction of morpholine with 4-benzyloxy-3,5-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of Morpholine, N-(4-benzyloxy-3,5-dimethoxybenzoyl)- can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Morpholine, N-(4-benzyloxy-3,5-dimethoxybenzoyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The benzoyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of new derivatives with different functional groups.
Applications De Recherche Scientifique
Morpholine, N-(4-benzyloxy-3,5-dimethoxybenzoyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Morpholine, N-(4-benzyloxy-3,5-dimethoxybenzoyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3,5-Dimethoxybenzyl)morpholine: A similar compound with a dimethoxybenzyl group instead of a benzyloxybenzoyl group.
Morpholine-4-carboxylic acid derivatives: Compounds with similar morpholine structures but different substituents on the carboxylic acid group.
Uniqueness
Morpholine, N-(4-benzyloxy-3,5-dimethoxybenzoyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyloxy and dimethoxy groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
63868-52-0 |
|---|---|
Formule moléculaire |
C20H23NO5 |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
(3,5-dimethoxy-4-phenylmethoxyphenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C20H23NO5/c1-23-17-12-16(20(22)21-8-10-25-11-9-21)13-18(24-2)19(17)26-14-15-6-4-3-5-7-15/h3-7,12-13H,8-11,14H2,1-2H3 |
Clé InChI |
SOJNZLHAYIICJR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OCC2=CC=CC=C2)OC)C(=O)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


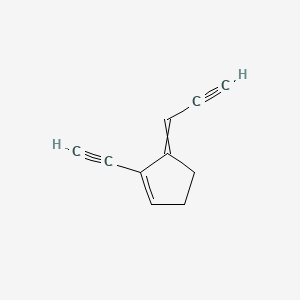
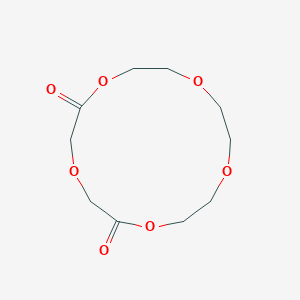
![Octadecanoic acid, 2-[(2-hydroxyethyl)amino]ethyl ester](/img/structure/B13809966.png)

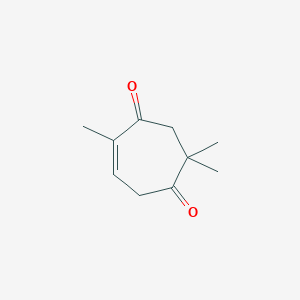

![Androst-5-en-17-one,7-hydroxy-3-[(1-oxohexyl)oxy]-,(3beta)-(9CI)](/img/structure/B13809982.png)
